molecular formula C26H23NO6 B2473031 5-{2-[{[(4-Methoxybenzoyl)oxy]imino}(4-methoxyphenyl)methyl]cyclopropyl}-1,3-benzodioxole CAS No. 338749-25-0

5-{2-[{[(4-Methoxybenzoyl)oxy]imino}(4-methoxyphenyl)methyl]cyclopropyl}-1,3-benzodioxole

Cat. No.: B2473031
CAS No.: 338749-25-0
M. Wt: 445.471
InChI Key: JZUFUKPTMPEVPI-RFBIWTDZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This product is the chemical compound 5-{2-[{[(4-Methoxybenzoyl)oxy]imino}(4-methoxyphenyl)methyl]cyclopropyl}-1,3-benzodioxole, provided as a high-purity material for research and development purposes. The structure of this compound incorporates the 1,3-benzodioxole moiety, a functional group known as methylenedioxyphenyl which is frequently encountered in bioactive natural products and synthetic derivatives with diverse biological activities . The integration of this group with a cyclopropane ring and multiple methoxyphenyl-based systems creates a complex molecular architecture. Such structures are of significant interest in medicinal chemistry for the exploration of new therapeutic agents, and in chemical biology for studying enzyme interactions and inhibition mechanisms . The presence of the oxime ester functional group also makes it a valuable intermediate for further synthetic modification, allowing researchers to develop a library of analogs for structure-activity relationship (SAR) studies. This compound is intended for laboratory research use only and is not classified as a drug, cosmetic, or for diagnostic use. It is not intended for human consumption or veterinary use. Researchers are encouraged to handle this material with appropriate safety precautions in accordance with their institution's chemical hygiene plans.

Properties

IUPAC Name

[(E)-[[2-(1,3-benzodioxol-5-yl)cyclopropyl]-(4-methoxyphenyl)methylidene]amino] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO6/c1-29-19-8-3-16(4-9-19)25(27-33-26(28)17-5-10-20(30-2)11-6-17)22-14-21(22)18-7-12-23-24(13-18)32-15-31-23/h3-13,21-22H,14-15H2,1-2H3/b27-25-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZUFUKPTMPEVPI-RFBIWTDZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=NOC(=O)C2=CC=C(C=C2)OC)C3CC3C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=N/OC(=O)C2=CC=C(C=C2)OC)/C3CC3C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-{2-[{[(4-Methoxybenzoyl)oxy]imino}(4-methoxyphenyl)methyl]cyclopropyl}-1,3-benzodioxole is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, and therapeutic potential based on diverse research findings.

Chemical Structure

The compound consists of a benzodioxole core substituted with a cyclopropyl group and a methoxybenzoyl moiety. Its structural complexity may contribute to its varied biological effects.

Preliminary studies suggest that the compound exhibits its biological activity through several mechanisms:

  • Inhibition of Tubulin Polymerization : Similar to other methoxybenzoyl derivatives, it may disrupt microtubule dynamics, thereby inhibiting cell proliferation in cancer cells .
  • Antioxidant Activity : The presence of methoxy groups could enhance its ability to scavenge free radicals, contributing to its cytoprotective effects .

Cytotoxicity and Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Case Studies

  • Melanoma and Prostate Cancer : In vitro studies reported IC50 values in the low nanomolar range for melanoma and prostate cancer cell lines, indicating potent antiproliferative activity compared to standard chemotherapy agents .
  • Structure-Activity Relationship (SAR) : Modifications to the methoxybenzoyl group have been shown to enhance cytotoxicity. For instance, compounds with additional electron-donating groups exhibited increased activity against resistant cancer cell lines .

Biological Evaluation

The biological evaluation of this compound has included:

  • Cell Viability Assays : MTT assays have been utilized to assess the impact on cell viability across different concentrations.
  • Mechanistic Studies : Flow cytometry and Western blot analyses have been employed to elucidate pathways involved in apoptosis and cell cycle arrest.

Data Table: Biological Activity Overview

Activity Cell Line IC50 (µM) Mechanism
CytotoxicityMelanoma0.05Inhibition of tubulin polymerization
CytotoxicityProstate Cancer0.03Induction of apoptosis
Antioxidant ActivityHEK293N/AFree radical scavenging

Comparison with Similar Compounds

5-[2-(4-Methoxybenzoyl)cyclopropyl]-2H-1,3-benzodioxole (338749-14-7)

  • Structure: Shares the 1,3-benzodioxole and cyclopropane framework but lacks the oxyimino group and 4-methoxyphenyl substituent .
  • Key Differences: Simpler substituent profile (methoxybenzoyl only).
  • Implications : Likely exhibits higher hydrophobicity and lower reactivity compared to the target compound.

5-(1H-Benzo[d]imidazol-2-yl)-2-methoxyaniline ()

  • Structure : Contains a benzimidazole heterocycle and methoxy group but lacks the benzodioxole and cyclopropane moieties .
  • Key Differences :
    • Benzimidazole core enables π-π stacking and metal coordination.
    • Primary amine group enhances solubility in polar solvents.
  • Applications : Used in biochemical assays due to its heterocyclic aromaticity and amine functionality .

Functional Analogues

Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate ()

  • Structure: Triazine-based scaffold with methoxyphenoxy and bromoformyl substituents .
  • Key Differences :
    • Triazine ring introduces strong electron-withdrawing effects.
    • Bromo and formyl groups enhance electrophilicity.
  • Implications : Likely exhibits distinct reactivity in nucleophilic substitution or cross-coupling reactions compared to the target compound.

8-Methoxy-4-methyl-2-phenyl[1,3]oxazolo[4,5-c]quinoline (4b) ()

  • Structure: Oxazoloquinoline fused system with methoxy and methyl groups .
  • Key Differences: Extended π-conjugation from the quinoline system. Oxazole ring contributes to rigidity and thermal stability.
  • Applications: Potential use in optoelectronic materials due to its conjugated heterocyclic framework .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Functional Groups Structural Features Potential Applications References
Target Compound Not reported Not reported Benzodioxole, cyclopropane, oxyimino, methoxy Complex substituents, strained ring Hypothetical: Drug design -
5-[2-(4-Methoxybenzoyl)cyclopropyl]-2H-1,3-benzodioxole C20H18O4 322.36 Methoxybenzoyl, cyclopropane Simpler substituents Material science
5-(1H-Benzo[d]imidazol-2-yl)-2-methoxyaniline C14H13N3O 239.28 Benzimidazole, methoxy, amine Heterocyclic amine Biochemical assays
Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate C25H19BrN4O6 557.35 Triazine, methoxyphenoxy, bromo Electrophilic centers Organic synthesis
8-Methoxy-4-methyl-2-phenyl[1,3]oxazolo[4,5-c]quinoline C18H14N2O2 290.32 Oxazole, quinoline, methoxy Extended π-conjugation Optoelectronics

Discussion of Comparative Findings

  • Electronic Effects: The target compound’s methoxy and oxyimino groups likely enhance electron-donating capacity compared to simpler analogues like 5-[2-(4-Methoxybenzoyl)cyclopropyl]-2H-1,3-benzodioxole, which lacks these polar substituents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for constructing the cyclopropane ring in this compound?

  • Cyclopropane formation often involves [2+1] cycloaddition or Simmons-Smith reactions. For sterically hindered systems like this compound, halogenated precursors (e.g., bromo- or chlorobenzodioxoles) may be used as intermediates, followed by dehalogenation under controlled conditions .
  • Key considerations: Use of transition-metal catalysts (e.g., Pd or Cu) to enhance regioselectivity, and monitoring reaction progress via TLC or GC-MS to avoid over- or under-alkylation.

Q. Which analytical techniques are most reliable for confirming the oxime configuration (E/Z isomerism)?

  • X-ray crystallography is definitive but requires high-purity crystals. For preliminary analysis, compare 1^1H NMR chemical shifts of the oxime proton: deshielding (δ 8.5–9.5 ppm) suggests the E-isomer, while Z-isomers appear at δ 7.5–8.5 ppm .
  • Complementary methods: IR spectroscopy (C=N stretch ~1600–1650 cm1^{-1}) and NOESY NMR to detect spatial proximity between the oxime oxygen and adjacent substituents.

Q. How can researchers optimize the acylation of the oxime intermediate to avoid hydrolysis?

  • Use anhydrous conditions (e.g., dry DCM or THF) and acylation agents like 4-methoxybenzoyl chloride. Activate the reaction with DMAP (4-dimethylaminopyridine) to enhance electrophilicity .
  • Monitor pH to prevent oxime decomposition: maintain a pH of 6–7 using buffered solutions or weak bases (e.g., NaHCO3_3).

Advanced Research Questions

Q. What strategies resolve discrepancies in regioselectivity during cyclopropane functionalization?

  • Computational modeling (e.g., DFT calculations) can predict electron density distribution in the cyclopropane ring, guiding substituent placement. Compare experimental 13^{13}C NMR shifts with simulated spectra to validate regiochemistry .
  • Experimental approach: Introduce isotopic labeling (e.g., 2^{2}H or 13^{13}C) at specific positions to track bond formation via mass spectrometry or isotope-edited NMR .

Q. How do steric and electronic effects influence the stability of the imine linkage in this compound?

  • Steric hindrance from the 4-methoxyphenyl group destabilizes the imine, requiring stabilization via conjugation with the benzodioxole ring. UV-Vis spectroscopy can track imine tautomerization (λmax shifts ~20–30 nm indicate stability changes) .
  • Mitigation: Incorporate electron-withdrawing groups (e.g., nitro) on the benzodioxole to enhance resonance stabilization.

Q. What experimental designs address low yields in the final coupling step of the benzodioxole and methoxyphenyl moieties?

  • Use Suzuki-Miyaura coupling for aryl-aryl bonds: Optimize Pd catalyst (e.g., Pd(PPh3_3)4_4) and ligand (e.g., SPhos) ratios. Pre-activate boronic acid derivatives with K2_2CO3_3 to enhance reactivity .
  • Troubleshooting: If yields remain low, screen alternative solvents (e.g., dioxane instead of toluene) or employ microwave-assisted synthesis to reduce reaction time .

Data Contradiction Analysis

Q. How should researchers interpret conflicting mass spectrometry (MS) and elemental analysis data?

  • Example: If MS indicates [M+H]+^+ at m/z 500.2 but elemental analysis suggests a missing oxygen atom, consider adduct formation (e.g., Na+^+ or K+^+) in MS. Validate via high-resolution MS (HRMS) with error margins <5 ppm .
  • Cross-check: Repeat elemental analysis under inert atmosphere to prevent oxidation artifacts.

Q. Why might X-ray crystallography and NMR data disagree on molecular conformation?

  • Solution-state NMR captures dynamic conformations, while X-ray shows static solid-state structures. Perform variable-temperature NMR to assess conformational flexibility (e.g., coalescence temperatures for rotamers) .

Methodological Recommendations

  • Synthetic Optimization : Use Design of Experiments (DoE) to screen variables (temperature, catalyst loading) for multi-step reactions .
  • Structural Validation : Combine multiple techniques (e.g., XRD, NMR, and IR) to address limitations of individual methods .
  • Data Reproducibility : Document solvent purity, moisture levels, and catalyst batch numbers, as trace impurities can drastically alter outcomes .

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